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Executive Summary
Momelotinib (Ojjaara™) represents a significant advancement in the treatment of

myelofibrosis (MF), a rare and debilitating bone marrow cancer. Its journey from a foundational

scientific discovery to a clinically approved therapeutic is a testament to the perseverance and

ingenuity of its inventors, Professor Andrew Wilks and Dr. Christopher Burns. This in-depth

technical guide details the scientific story of Momelotinib, from the initial discovery of the

Janus kinase (JAK) family to the elucidation of its unique dual-inhibitory mechanism of action

targeting both JAK1/JAK2 and Activin A receptor, type I (ACVR1). This document provides a

comprehensive overview of the key experiments, quantitative data, and underlying signaling

pathways that define Momelotinib's unique therapeutic profile, particularly its ability to address

both the systemic symptoms of myelofibrosis and the associated anemia.

The Genesis of a Novel Therapeutic: The Story of
Andrew Wilks and Christopher Burns
The story of Momelotinib begins with the foundational work of Professor Andrew Wilks. In the

late 1980s, while at the Ludwig Institute for Cancer Research in Melbourne, Wilks discovered
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and named the Janus kinase (JAK) family of enzymes, recognizing their critical role in cytokine

signaling pathways that regulate hematopoiesis and immune function.[1][2][3] This seminal

discovery laid the groundwork for a new class of targeted therapies.

In 1999, driven by the therapeutic potential of inhibiting JAK enzymes, Wilks founded the

Australian biotechnology company, Cytopia.[4] It was at Cytopia that he joined forces with Dr.

Christopher Burns, a medicinal chemist, to translate the basic scientific understanding of JAK

signaling into a tangible therapeutic.[5][6] Their collaboration was pivotal, combining Wilks'

deep biological insights with Burns' expertise in drug design and lead optimization.[1][7] This

partnership ultimately led to the invention of Momelotinib, initially known as CYT387.[4]

The development of Momelotinib was a multi-company endeavor, with the compound passing

through YM Biosciences, Gilead Sciences, and Sierra Oncology before its acquisition by

GlaxoSmithKline (GSK).[4] This journey culminated in the U.S. Food and Drug Administration

(FDA) approval of Momelotinib in September 2023 for the treatment of intermediate or high-

risk myelofibrosis in adults with anemia.[4][8]

A Dual Mechanism of Action: Targeting JAK-STAT
and ACVR1 Pathways
Momelotinib's therapeutic efficacy stems from its unique ability to inhibit two distinct signaling

pathways implicated in the pathophysiology of myelofibrosis.[9]

Inhibition of the JAK-STAT Pathway
Myelofibrosis is characterized by dysregulated JAK-STAT signaling, often driven by mutations

in JAK2 (such as JAK2V617F), MPL, or CALR.[10][11] This hyperactive signaling leads to the

overproduction of inflammatory cytokines, splenomegaly (enlarged spleen), and debilitating

constitutional symptoms.[10] Momelotinib is a potent, ATP-competitive inhibitor of JAK1 and

JAK2, effectively dampening this aberrant signaling cascade.[12][13] By inhibiting JAK1 and

JAK2, Momelotinib reduces the phosphorylation and activation of downstream STAT proteins,

thereby mitigating the inflammatory cytokine storm and reducing spleen size and symptom

burden in patients with myelofibrosis.[10]
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Figure 1: Momelotinib's Inhibition of the JAK-STAT Signaling Pathway.
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The Unique Inhibition of ACVR1 and its Impact on
Anemia
A distinguishing feature of Momelotinib is its ability to inhibit Activin A receptor, type I (ACVR1),

also known as ALK2.[9] This activity directly addresses the anemia that is a hallmark of

myelofibrosis and a common side effect of other JAK inhibitors.[14] Anemia in myelofibrosis is

largely driven by elevated levels of hepcidin, the master regulator of iron homeostasis.[15]

Inflammatory cytokines in myelofibrosis stimulate hepcidin production via the bone

morphogenetic protein (BMP)-ACVR1-SMAD signaling pathway.[15][16] Elevated hepcidin

leads to iron sequestration, restricting its availability for erythropoiesis (red blood cell

production).[15]

Momelotinib's inhibition of ACVR1 disrupts this pathological process. By blocking ACVR1,

Momelotinib prevents the phosphorylation of downstream SMAD proteins, leading to a

reduction in hepcidin expression.[15][16] This, in turn, increases iron availability for red blood

cell production, thereby ameliorating anemia and reducing the need for blood transfusions in

patients.[15]
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Figure 2: Momelotinib's Inhibition of the ACVR1 Pathway to Ameliorate Anemia.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1663569?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663569?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Evaluation: In Vitro and In Vivo
Characterization
The unique dual-inhibitory profile of Momelotinib was extensively characterized in a series of

preclinical studies that established its therapeutic potential.

In Vitro Kinase and Cellular Assays
Initial in vitro studies were crucial in defining the selectivity and potency of Momelotinib.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)

A common method for determining the inhibitory activity of a compound against a specific

kinase is a biochemical assay that measures the phosphorylation of a substrate.

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, and ACVR1 enzymes

are purified. A generic peptide substrate for these kinases is prepared in a suitable buffer.

Compound Dilution: Momelotinib is serially diluted to a range of concentrations.

Kinase Reaction: The kinase, substrate, and Momelotinib are incubated together in the

presence of ATP. The reaction is allowed to proceed for a defined period at a controlled

temperature.

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using

various methods, such as radiometric assays (measuring the incorporation of 32P-labeled

ATP) or fluorescence-based assays.

IC50 Determination: The concentration of Momelotinib that inhibits 50% of the kinase

activity (IC50) is calculated from the dose-response curve.

Table 1: In Vitro Inhibitory Activity of Momelotinib
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Target IC50 (nM) Reference(s)

JAK1 11 [12][13]

JAK2 18 [12][13]

JAK3 155 [13]

TYK2 17 [13]

ACVR1 (ALK2) 10 [17]

Cell-based assays were subsequently employed to confirm Momelotinib's activity in a more

physiologically relevant context.

Experimental Protocol: HepG2 Cell-Based Hepcidin Assay (Representative)

The human hepatoma cell line, HepG2, is a standard model for studying hepcidin regulation.

Cell Culture: HepG2 cells are cultured in appropriate media.

Stimulation and Treatment: Cells are stimulated with BMP6 to induce hepcidin expression.

Concurrently, cells are treated with varying concentrations of Momelotinib.

RNA Extraction and qPCR: After a set incubation period, total RNA is extracted from the

cells. Quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of the

hepcidin gene (HAMP).

Data Analysis: The relative expression of HAMP mRNA is normalized to a housekeeping

gene, and the effect of Momelotinib on BMP6-induced hepcidin expression is determined.

Studies using this methodology demonstrated that Momelotinib effectively reduces BMP6-

stimulated hepcidin expression in HepG2 cells.[15][16]

In Vivo Efficacy in Animal Models
The therapeutic potential of Momelotinib, particularly its effect on anemia, was further

validated in animal models. A key model was the rat model of anemia of chronic disease

(ACD).
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Experimental Protocol: Rat Model of Anemia of Chronic Disease (Representative)

Induction of Anemia: Anemia is induced in rats through the administration of an inflammatory

agent, such as peptidoglycan-polysaccharide (PG-PS).

Treatment: A cohort of anemic rats is treated with Momelotinib, typically administered orally,

while a control group receives a vehicle.

Monitoring: Over the course of the treatment period, various hematological parameters are

monitored, including hemoglobin levels, red blood cell counts, and serum iron levels.

Hepcidin levels in the serum and liver are also measured.

Endpoint Analysis: At the end of the study, the effects of Momelotinib on the different

parameters are compared to the control group.

In this model, Momelotinib treatment was shown to normalize hemoglobin and red blood cell

counts, reduce hepcidin levels, and increase serum iron, providing strong in vivo evidence for

its unique mechanism of action in ameliorating anemia.[4][15]

Clinical Development and Efficacy
Momelotinib has undergone a rigorous clinical development program, including three pivotal

Phase 3 trials: SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM. These trials have provided robust

evidence of its efficacy and safety in patients with myelofibrosis.

The SIMPLIFY Trials
The SIMPLIFY-1 and SIMPLIFY-2 trials were designed to evaluate Momelotinib in different

patient populations.

SIMPLIFY-1: This trial compared Momelotinib to the approved JAK inhibitor ruxolitinib in

JAK inhibitor-naïve patients with myelofibrosis.

SIMPLIFY-2: This study evaluated Momelotinib versus best available therapy (BAT) in

patients with myelofibrosis who had previously been treated with ruxolitinib.

Table 2: Key Efficacy Endpoints from the SIMPLIFY-1 Trial (Week 24)
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Endpoint Momelotinib (n=215) Ruxolitinib (n=217)

Spleen Volume Reduction

≥35%
26.5% 29.0%

Total Symptom Score

Reduction ≥50%
28.4% 42.2%

Transfusion Independence

Rate
66.5% 49.3%

Data from Verstovsek et al. (2017)

The MOMENTUM Trial
The MOMENTUM trial was a pivotal study that solidified the clinical benefit of Momelotinib,

particularly in anemic myelofibrosis patients previously treated with a JAK inhibitor. This trial

compared Momelotinib to danazol, a synthetic steroid sometimes used to manage anemia in

myelofibrosis.

Table 3: Key Efficacy Endpoints from the MOMENTUM Trial (Week 24)

Endpoint Momelotinib (n=130) Danazol (n=65)

Total Symptom Score

Reduction ≥50%
25% 9%

Transfusion Independence

Rate
31% 20%

Spleen Volume Reduction

≥35%
23% 3%

Data from Verstovsek et al. (2023)

The collective data from these clinical trials demonstrate Momelotinib's ability to provide

clinically meaningful improvements in the three key hallmarks of myelofibrosis: splenomegaly,

constitutional symptoms, and anemia.
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Conclusion
The invention of Momelotinib by Andrew Wilks and Christopher Burns is a landmark

achievement in the field of targeted cancer therapy. Their work, which began with the

fundamental discovery of the JAK kinase family, has culminated in a novel therapeutic that

addresses a critical unmet need for patients with myelofibrosis, particularly those suffering from

anemia. The dual inhibition of JAK1/JAK2 and ACVR1 provides a unique and powerful

mechanism of action that sets Momelotinib apart from other treatments. The extensive

preclinical and clinical data presented in this whitepaper provide a comprehensive overview of

the scientific foundation upon which Momelotinib's success is built, offering valuable insights

for researchers and drug development professionals in the ongoing quest for more effective

cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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